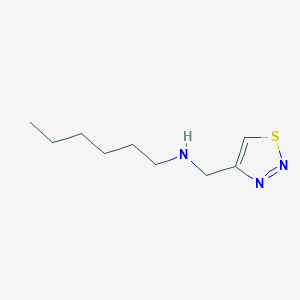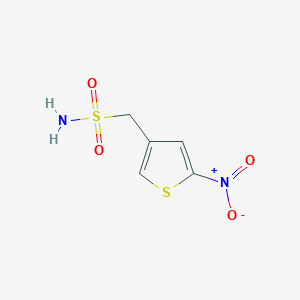amine](/img/structure/B13268879.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](thiophen-3-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound with the molecular formula C10H18N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a dimethylamino group attached to a dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of thiophene derivatives with dimethylamino compounds. One common method is the condensation reaction between thiophene-3-carbaldehyde and 3-(dimethylamino)-2,2-dimethylpropan-1-amine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust purification techniques, such as distillation and large-scale chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like alkyl halides can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted amines and thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with biological molecules and its effects on cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, 3-(Dimethylamino)-2,2-dimethylpropylamine is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with biological molecules, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler sulfur-containing heterocycle with similar chemical properties.
3-(Dimethylamino)propylamine: A closely related compound with a similar structure but different substituents.
Dimethylaminopropylamine: An amine with a similar dimethylamino group but lacking the thiophene ring.
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to the presence of both the dimethylamino group and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22N2S |
|---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thiophen-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C12H22N2S/c1-12(2,10-14(3)4)9-13-7-11-5-6-15-8-11/h5-6,8,13H,7,9-10H2,1-4H3 |
InChI Key |
SXOMAJRQYUUMJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCC1=CSC=C1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl(2-methylbut-3-yn-2-yl)[(1,2-oxazol-3-yl)methyl]amine](/img/structure/B13268815.png)

![N,N-Dimethyl-2-[(2-methyloxolan-3-yl)amino]acetamide](/img/structure/B13268845.png)

![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)


![3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13268871.png)

![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)
![[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)


